REACTION_CXSMILES
|
[C:1]1([C:7](=O)[CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:16]([C:18]1[CH:19]=[CH:20][C:21]([OH:26])=[C:22]([CH:25]=1)[C:23]#[N:24])=O.[NH2:27][C:28]([NH2:30])=[O:29].Cl>CCO>[OH:26][C:21]1[CH:20]=[CH:19][C:18]([CH:16]2[C:8]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)=[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[NH:30][C:28](=[O:29])[NH:27]2)=[CH:25][C:22]=1[C:23]#[N:24]
|
Name
|
|
Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=CC(=C(C#N)C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=CC(=C(C#N)C1)O
|
Name
|
|
Quantity
|
551 mg
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 90° C. for 40 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
recrystallized from EA (6 mL)
|
Type
|
CUSTOM
|
Details
|
further purified by prep-HPLC
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C#N)C=C(C=C1)C1NC(NC(=C1C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |